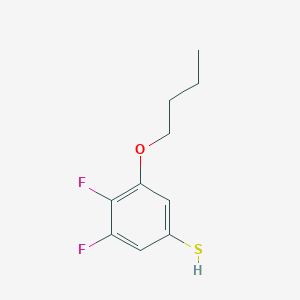
2-(3-Methyl-2-thienyl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methyl-2-thienyl)ethanethiol is an organic compound that belongs to the class of thiols, also known as mercaptans. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This particular compound features a thienyl group, which is a sulfur-containing five-membered aromatic ring, substituted with a methyl group at the 3-position and an ethanethiol chain at the 2-position. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-thienyl)ethanethiol can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with ethylene sulfide in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the thiolate anion on the ethylene sulfide, followed by protonation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 3-methyl-2-thienylacetonitrile in the presence of a suitable catalyst, such as palladium on carbon, to produce the corresponding thiol .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methyl-2-thienyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol, sodium borohydride
Substitution: Alkyl halides
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
2-(3-Methyl-2-thienyl)ethanethiol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(3-Methyl-2-thienyl)ethanethiol involves its ability to interact with various molecular targets through its sulfhydryl group. Thiols can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This reactivity is particularly important in the context of enzyme catalysis, where thiols can act as nucleophiles in the active sites of enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but lacking the thienyl group.
3-Methylthiophene: A thienyl compound without the ethanethiol chain.
2-Mercaptoethanol: Contains a hydroxyl group instead of a thienyl group.
Uniqueness
2-(3-Methyl-2-thienyl)ethanethiol is unique due to the presence of both a thienyl group and an ethanethiol chain. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to simpler thiols or thienyl compounds .
Propriétés
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S2/c1-6-3-5-9-7(6)2-4-8/h3,5,8H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFGODIUMKXURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Cyclohexyloxy)methyl]thiophenol](/img/structure/B7990250.png)



![2-[4-(Dimethylamino)phenyl]ethanethiol](/img/structure/B7990274.png)





